1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione
Overview
Description
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of two bromophenyl groups and one phenyl group attached to an imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the imidazolidinedione core. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolidinedione core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-Bromophenyl)-2-propanone: This compound shares the bromophenyl groups but has a different core structure.
1,3-bis(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is unique due to its specific combination of bromophenyl and phenyl groups attached to the imidazolidinedione core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASQEPZAKGACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474409 | |
Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878533-35-8 | |
Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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